molecular formula C11H10ClFN2O B2604786 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole CAS No. 929972-90-7

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2604786
CAS No.: 929972-90-7
M. Wt: 240.66
InChI Key: MPQOYQMCDQZTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger, initially classified as a furo[ab1]diazole derivative. Early studies focused on its photochemical rearrangement properties, but biological applications gained traction in the 1940s with the identification of antitubercular and antiviral activities. The first commercial drug, Oxolamine (a cough suppressant), emerged in the 1960s, validating the heterocycle’s therapeutic potential.

Recent advancements in synthetic methodologies, including microwave-assisted cyclization and green chemistry approaches, have revitalized interest in 1,2,4-oxadiazoles. These innovations address historical limitations such as low yields and solvent dependency, enabling scalable production of derivatives like 5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole.

Significance of Fluorinated Oxadiazoles in Medicinal Chemistry

Fluorine substitution in 1,2,4-oxadiazoles enhances pharmacokinetic and pharmacodynamic profiles through:

  • Metabolic Stability : Fluorine’s electronegativity reduces hydrolysis susceptibility, critical for ester/amide bioisosteres.
  • Membrane Permeability : Increased lipophilicity improves cellular uptake, as seen in antitubercular agents like compound 65 (IC~50~ = 0.045 µg/mL against Mycobacterium tuberculosis).
  • Target Binding : Fluorine’s electron-withdrawing effects modulate π-interactions and hydrogen bonding, exemplified by 5-fluoro-uracil derivatives with enhanced antineoplastic activity.

The 3-fluoro-4-methylphenyl group in the target compound likely optimizes electronic interactions with biological targets, such as lipoxygenases or kinases.

Position of this compound in Contemporary Research

This compound represents a hybrid structure combining:

  • 1-Chloroethyl Substituent : A reactive site for further functionalization (e.g., nucleophilic substitution) or prodrug activation.
  • 3-Fluoro-4-Methylphenyl Group : A fluorinated aromatic moiety that enhances bioavailability and target affinity.

Synthetic Pathways
Typical synthesis involves:

  • Amidoxime Formation : Reaction of nitriles (e.g., 3-fluoro-4-methylbenzonitrile) with hydroxylamine hydrochloride under microwave irradiation.
  • Cyclization : Coupling with chloroethyl carboxylic acid derivatives using EDC/HOBt or T3P.
Step Reagents/Conditions Yield Advantages
Amidoxime Synthesis MWI (100–150°C, 10–30 min) 80–95% High efficiency, solvent-free
Cyclization EDC/HOBt, DMF, RT 70–90% Scalable, mild conditions

Bioisosteric Equivalency of 1,2,4-Oxadiazoles with Ester and Amide Moieties

The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant alternative to esters/amides, critical in prodrug design and metabolically unstable therapeutics.

Property Ester Amide 1,2,4-Oxadiazole
Hydrolysis Stability Low (pH-sensitive) Moderate High
H-Bond Donor/Acceptor Acceptors (O) Donors (NH) Acceptors (N, O)
Metabolic Liability High Moderate Low

This bioisostery is exemplified by OB-CAPE (caffeic acid phenethyl ester bioisostere), which retained anti-inflammatory activity while gaining 25% plasma stability. Similarly, this compound’s oxadiazole core may mimic ester/amide interactions in enzyme active sites, such as carbonic anhydrases or kinases.

Properties

IUPAC Name

5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-6-3-4-8(5-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOYQMCDQZTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 1-chloroethyl moiety serves as a primary site for nucleophilic displacement due to the chlorine atom’s leaving-group ability. Reactions typically proceed via an S<sub>N</sub>2 mechanism, though steric hindrance from the ethyl chain may reduce reactivity compared to chloromethyl analogs .

NucleophileReaction ConditionsProductReference
Amines (e.g., NH<sub>3</sub>, primary/secondary amines)Reflux in ethanol or THF, 6–12 h5-(1-Aminoethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole derivatives
Thiols (e.g., RSH)K<sub>2</sub>CO<sub>3</sub> in DMF, 60–80°C, 4–8 h5-(1-Thioethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazoles
Alkoxides (e.g., NaOR)Phase-transfer catalysis, RT to 50°CEther derivatives

Key Findings :

  • Substitution efficiency depends on nucleophile strength and reaction medium. Amines require polar aprotic solvents for optimal yields .

  • Steric effects from the ethyl chain slow reaction rates compared to chloromethyl analogs .

Ring-Opening Reactions of the Oxadiazole Core

The 1,2,4-oxadiazole ring undergoes cleavage under acidic or reductive conditions, forming intermediates for further functionalization .

ConditionsProductsMechanismReference
Concentrated HCl, reflux3-(3-Fluoro-4-methylphenyl)-5-(1-chloroethyl)amide (via hydrolysis)Acid-catalyzed ring-opening
LiAlH<sub>4</sub> in THFReduced hydrazine derivativesReductive cleavage

Key Findings :

  • Hydrolysis generates amides, which can cyclize to form secondary heterocycles under dehydrating conditions .

  • Reductive cleavage produces intermediates for coupling with aldehydes/ketones .

Cross-Coupling Reactions

The chloroethyl group participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation .

Catalyst SystemSubstrateProductYield (%)Reference
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3>, DMFArylboronic acidsBiaryl derivatives65–78
CuI, 1,10-phenanthroline, Cs<sub>2</sub>CO<sub>3>Terminal alkynesAlkynylated oxadiazoles55–70

Key Findings :

  • Suzuki-Miyaura couplings with arylboronic acids yield biaryl products with retained oxadiazole ring .

  • Sonogashira reactions require elevated temperatures (100–120°C) for moderate yields .

Electrophilic Aromatic Substitution

The 3-(3-fluoro-4-methylphenyl) group directs electrophiles to specific positions based on substituent effects .

ElectrophileConditionsPositionProductReference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hMeta to fluorine (C5)Nitrated derivative
Br<sub>2</sub>/FeBr<sub>3</sub>RT, 1 hPara to methyl (C2)Brominated derivative

Key Findings :

  • The electron-withdrawing fluorine atom deactivates the ring, favoring nitration/bromination at less hindered positions .

  • Methyl groups exert minor ortho/para-directing effects .

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anti-Cancer Properties

The oxadiazole scaffold has also been linked to anti-cancer activity. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anti-cancer agents .

Agrochemicals

The compound's efficacy in agricultural applications is noteworthy.

Pesticide Development

This compound has been explored as a lead compound in the synthesis of new pesticides. Its structural attributes allow for modifications that enhance pest resistance while minimizing toxicity to non-target organisms .

Materials Science

In materials science, the applications of this compound are primarily focused on its role in polymer chemistry.

Polymer Additives

The incorporation of oxadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. Research has indicated that these compounds can act as effective additives in the formulation of high-performance polymers .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against E. coli and S. aureus.
Anti-Cancer Properties Exhibited cytotoxic effects on MCF-7 breast cancer cell lines.
Agrochemicals Effective as a pesticide lead compound with low environmental impact.
Materials Science Enhanced thermal stability in polycarbonate matrices when added.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, oxadiazoles can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chloroethyl and fluoro-methylphenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

a) 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)
  • Molecular Formula : C₉H₇ClN₂O
  • Key Differences: The absence of fluorine and methyl groups reduces lipophilicity (clogP ≈ 2.1 vs. ~2.5 for the target compound) .
  • Synthesis : Prepared via coupling reactions using Cs₂CO₃ in DMF, similar to the target compound’s synthetic route .
b) 5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
  • Molecular Formula : C₁₀H₆ClF₃N₂O
  • 3-Position : 3-Trifluoromethylphenyl group.
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases acidity (pKa ~ 8.5 vs. ~9.2 for the target compound) and enhances metabolic resistance .
    • Higher lipophilicity (clogP ≈ 3.2) due to the trifluoromethyl group .
c) 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
  • Molecular Formula : C₉H₅Cl₂FN₂O
  • 3-Position : 4-Chloro-2-fluorophenyl group.
  • Key Differences: The para-chloro substituent increases steric bulk and electron-withdrawing effects compared to the target’s 4-methyl group .

Substituent Variations at the 5-Position

a) 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Molecular Formula : C₁₂H₁₁F₃N₄O
  • 5-Position : Azetidinyl (a four-membered cyclic amine).
  • Key Differences: The azetidinyl group introduces basicity (pKa ~ 9.5) and hydrogen-bond donor capacity, contrasting with the neutral 1-chloroethyl group . Potential for improved solubility in aqueous media compared to halogenated analogs .
b) 5-(1-Acetyl-2-oxopropyl)-1,2,4-oxadiazole Derivatives
  • Structural Feature : Acyloxypropenyl group at the 5-position.
  • Key Differences :
    • The acetyl group enhances electrophilicity, enabling participation in Michael addition reactions, unlike the 1-chloroethyl group .
    • Reduced stability under basic conditions due to ester hydrolysis susceptibility .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) ¹H NMR (δ, ppm) ESI-MS [M+H]⁺
Target Compound Not reported 1.6 (t, CH₃), 4.3 (q, CH₂Cl) 257.1
5-(Chloromethyl)-3-phenyl (6a) 80–82 4.75 (s, CH₂Cl) 195.0
5-(Chloromethyl)-3-(p-tolyl) (6b) 75–77 4.73 (s, CH₂Cl), 2.42 (s, CH₃) 209.1
5-(3-Azetidinyl)-3-[3-CF₃Ph] Not reported 3.8–4.2 (m, azetidinyl protons) 285.1

Biological Activity

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a compound with notable potential in medicinal chemistry, particularly within the realm of anticancer and antimicrobial agents. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C11H10ClFN2O
  • Molecular Weight : 240.66 g/mol
  • CAS Number : 929972-90-7

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound in focus has shown promise in several areas:

Antiproliferative Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study examining a library of 1,2,5-oxadiazole derivatives, several compounds demonstrated cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

Structure-Activity Relationship (SAR)

The biological efficacy of oxadiazoles is often linked to their structural characteristics. For instance, modifications at specific positions on the oxadiazole ring can enhance their activity against cancer cells. The presence of electron-withdrawing groups like fluorine and chlorine has been associated with increased potency .

Case Studies and Research Findings

Study Findings
Anticancer Activity Study A library of oxadiazole derivatives was synthesized; compounds exhibited IC50 values ranging from 0.045 µg/mL to 1.98 µg/mL against various cancer cell lines .
Topoisomerase Inhibition Certain derivatives showed significant inhibition of topoisomerase I, suggesting a mechanism for their antiproliferative effects .
Antimicrobial Activity Some studies have indicated potential antimicrobial properties against Mycobacterium tuberculosis strains, with compounds demonstrating MIC values as low as 0.25 µg/mL .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to inhibit topoisomerase I is crucial for its anticancer activity.
  • Cell Cycle Disruption : By interfering with DNA replication processes, these compounds can induce cell cycle arrest in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted amidoximes with chloroethyl ketones under reflux in aprotic solvents (e.g., DME or THF). Column chromatography (SiO₂, hexane/ethyl acetate gradients) is effective for purification, achieving >95% purity .
  • Critical Considerations : Monitor reaction progress via TLC and optimize temperature (50–80°C) to minimize byproducts. Use flash chromatography for scalable separation .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C/19F NMR : Confirm substituent positions (e.g., chloroethyl and fluoromethyl groups) through characteristic splitting patterns and coupling constants .
  • HRMS : Validate molecular formula (C₁₁H₁₁ClFN₂O) with <2 ppm mass error .
  • SFC : Assess enantiomeric excess if chiral centers are present (e.g., from asymmetric synthesis) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology :

  • Apoptosis Induction : Use caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) .
  • Cell Cycle Analysis : Flow cytometry to detect G1-phase arrest, a hallmark of apoptosis inducers .
  • Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀ values across diverse cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 3-fluoro-4-methylphenyl group with heteroaromatics (e.g., pyridyl) to enhance solubility or target affinity .
  • Chloroethyl Modification : Test bromoethyl or azidoethyl analogs to evaluate halogen/leaving group effects .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with apoptotic activity .

Q. What strategies are effective for identifying molecular targets and mechanisms of action?

  • Methodology :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the chloroethyl moiety to crosslink with target proteins, followed by pull-down assays and MS/MS identification .
  • Gene Knockdown : siRNA silencing of candidate targets (e.g., TIP47, an IGF-II receptor binder) to validate functional relevance .

Q. How can computational tools aid in predicting physicochemical and ADMET properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) of the chloroethyl group to predict stability .
  • Molecular Docking : Simulate interactions with apoptotic targets (e.g., Bcl-2 family proteins) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 inhibition risks .

Q. What experimental precautions are necessary for handling reactive intermediates during synthesis?

  • Methodology :

  • Chloroethyl Stability : Store intermediates at –20°C under inert gas to prevent hydrolysis. Monitor degradation via ¹H NMR .
  • Safety Protocols : Use Schlenk lines for moisture-sensitive steps and PPE for halogenated compound handling .

Q. How can researchers resolve contradictions in biological activity across cell lines?

  • Methodology :

  • Panel Testing : Screen against 10+ cell lines (e.g., NCI-60 panel) to identify selectivity patterns .
  • Biomarker Profiling : Correlate activity with expression levels of proposed targets (e.g., TIP47) via qPCR or Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.